molecular formula C9H8Cl2N4O B14943427 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 799250-21-8

2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B14943427
CAS No.: 799250-21-8
M. Wt: 259.09 g/mol
InChI Key: BRTUSYUVUGWYTG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a triazole ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with a triazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

    2,4-Dichlorophenol: Lacks the triazole ring but shares the phenol and chlorine substituents.

    2,4-Dichloro-6-[(1,2,3-triazol-4-ylamino)methyl]phenol: Similar structure but with a different triazole isomer.

    2,4-Dichloro-6-[(1,2,4-triazol-3-ylamino)methyl]phenol: Another isomer with the triazole ring attached at a different position.

Uniqueness: The presence of the 1,2,4-triazole ring in 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

799250-21-8

Molecular Formula

C9H8Cl2N4O

Molecular Weight

259.09 g/mol

IUPAC Name

2,4-dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H8Cl2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2

InChI Key

BRTUSYUVUGWYTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CNN2C=NN=C2)O)Cl)Cl

solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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